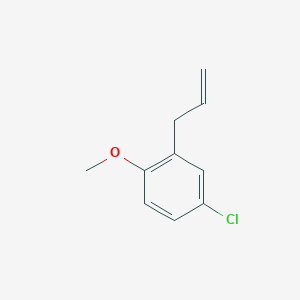

3-(5-Chloro-2-methoxyphenyl)-1-propene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(5-Chloro-2-methoxyphenyl)-1-propene” seems to be a derivative of the compound "5-Chloro-2-methoxyphenyl" . The latter is used in the synthesis of various chemical compounds .

Synthesis Analysis

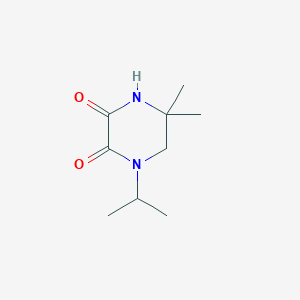

While specific synthesis methods for “3-(5-Chloro-2-methoxyphenyl)-1-propene” were not found, there are general methods for synthesizing piperazine derivatives, which include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Neuroprotective Agent Development

The compound has been explored for its potential as a neuroprotective agent. Researchers have synthesized derivatives that may protect neuronal cells against various types of damage, which could be beneficial in treating neurodegenerative diseases .

Anti-neuroinflammatory Properties

Some derivatives of “3-(5-Chloro-2-methoxyphenyl)-1-propene” have shown promising results in reducing neuroinflammation. This is particularly relevant in conditions like Alzheimer’s and Parkinson’s disease, where inflammation contributes to the disease progression .

Analytical Chemistry

In the field of analytical chemistry, the compound can be used as a reference material for chromatography and mass spectrometry. This helps in the identification and analysis of complex mixtures in various samples .

Material Science

The structural properties of “3-(5-Chloro-2-methoxyphenyl)-1-propene” make it a candidate for the development of new materials with specific optical or electrical properties, which could be used in advanced technologies .

Chemical Synthesis

This compound serves as a building block in the synthesis of more complex molecules. Its reactive propene group allows for various chemical transformations, making it a versatile reagent in organic synthesis .

Pharmacological Research

Derivatives of this compound are being studied for their pharmacological activities, including their potential use as antiviral, anticancer, antioxidant, and antimicrobial agents .

Drug Discovery

The compound’s structure is being used to design novel drug candidates that could interact with specific biological targets, leading to the development of new medications .

Environmental Science

In environmental science, “3-(5-Chloro-2-methoxyphenyl)-1-propene” can be used to study the degradation of similar compounds in the environment and to develop methods for their detection and quantification .

Safety and Hazards

Mechanism of Action

Target of Action

A structurally similar compound, 1-(5-chloro-2-methoxyphenyl)-3-{6-[2-(dimethylamino)-1-methylethoxy]pyrazin-2-yl}urea, targets the serine/threonine-protein kinase chk1 in humans .

Mode of Action

It’s worth noting that the interaction of a compound with its target often involves the formation of non-covalent associations such as hydrogen bonds .

Pharmacokinetics

A study on a related compound, maxipost (bms-204352), revealed that it has good pharmacokinetics and oral availability .

properties

IUPAC Name |

4-chloro-1-methoxy-2-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-3-4-8-7-9(11)5-6-10(8)12-2/h3,5-7H,1,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZLTRCPLPVGFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546609 |

Source

|

| Record name | 4-Chloro-1-methoxy-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Chloro-2-methoxyphenyl)-1-propene | |

CAS RN |

105591-47-7 |

Source

|

| Record name | 4-Chloro-1-methoxy-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

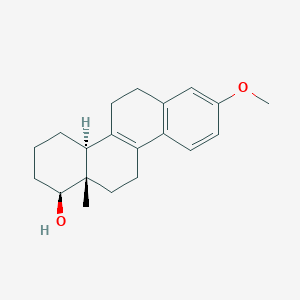

![1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole](/img/structure/B35389.png)